

Validating Felcisetrag's Cardiac Safety Profile: A Comparative Analysis

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Compound of Interest

Compound Name: Felcisetrag

Cat. No.: B1672331

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Felcisetrag, a highly selective 5-HT₄ receptor agonist, demonstrates a promising cardiac safety profile, distinguishing it from earlier, less selective drugs in its class. This guide provides a comparative analysis of **Felcisetrag**'s cardiac safety with the highly selective prucalopride and the non-selective cisapride, supported by preclinical and clinical data.

Felcisetrag is under development for managing gastrointestinal motility disorders. A critical aspect of its development is ensuring cardiovascular safety, a concern that led to the withdrawal of the non-selective 5-HT₄ agonist, cisapride, due to its association with serious cardiac arrhythmias.^[1] These arrhythmias were linked to the blockade of the human ether-à-go-go-related gene (hERG) potassium channel, which can lead to QT interval prolongation and torsades de pointes.^[2]

This guide will delve into the preclinical and clinical evidence that substantiates **Felcisetrag**'s cardiac safety, comparing its performance against both a safe and a withdrawn alternative.

Comparative Analysis of Cardiac Safety

The following tables summarize the key preclinical and clinical data on the cardiac effects of **Felcisetrag**, prucalopride, and cisapride.

Table 1: Preclinical Cardiac Safety Data - hERG Channel Inhibition

Drug	Target	hERG IC50	Selectivity for 5-HT4 vs. hERG	Reference
Felcisetrag (TD-8954)	Highly selective 5-HT4 receptor agonist	> 3 μ M (no effect observed)	> 2,000-fold	[1]
Prucalopride	Highly selective 5-HT4 receptor agonist	4.1 - 5.7 μ M	High	[3][4]
Cisapride	Non-selective 5-HT4 receptor agonist	18 - 240 nM	Low	

Table 2: Clinical Cardiac Safety Data - QT Interval Effects

Drug	Study Population	Dose(s)	Key Findings on QT Interval	Reference
Felcisetrag	Patients with gastroparesis	0.1 mg, 0.3 mg, 1.0 mg (IV)	No clinically significant ECG changes; no subject receiving felcisetrag had a QTcF >500 ms.	
Prucalopride	Healthy volunteers	2 mg (therapeutic) and 10 mg (supratherapeutic)	No clinically significant effects on cardiac repolarization; upper limits of 90% CI for QTcS were all <10 ms.	
Cisapride	Withdrawn from market	N/A	Associated with QT prolongation and torsades de pointes.	

Experimental Protocols

hERG Patch-Clamp Assay

The assessment of a drug's potential to inhibit the hERG potassium channel is a critical component of preclinical cardiac safety evaluation. The whole-cell patch-clamp technique is the gold standard for this assessment.

Methodology:

- **Cell Line:** Human embryonic kidney (HEK293) cells stably transfected with the hERG gene are commonly used.
- **Cell Culture:** Cells are cultured under standard conditions (e.g., 37°C, 5% CO₂) in an appropriate growth medium.
- **Electrophysiological Recording:**
 - Whole-cell voltage-clamp recordings are performed at physiological temperature (e.g., 37°C).
 - Cells are perfused with an extracellular solution, and a recording pipette filled with an intracellular solution is used to establish a high-resistance seal with the cell membrane.
 - The membrane is then ruptured to allow for whole-cell recording.
- **Voltage Protocol:** A specific voltage-clamp protocol is applied to elicit hERG currents. This typically involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG channels.
- **Drug Application:** The compound of interest is applied at various concentrations to determine the concentration-response relationship.
- **Data Analysis:** The magnitude of the hERG current (typically the tail current) is measured before and after drug application. The percentage of current inhibition is calculated for each concentration, and the data are fitted to a Hill equation to determine the IC₅₀ value (the concentration that causes 50% inhibition).

Thorough QT/QTc Study

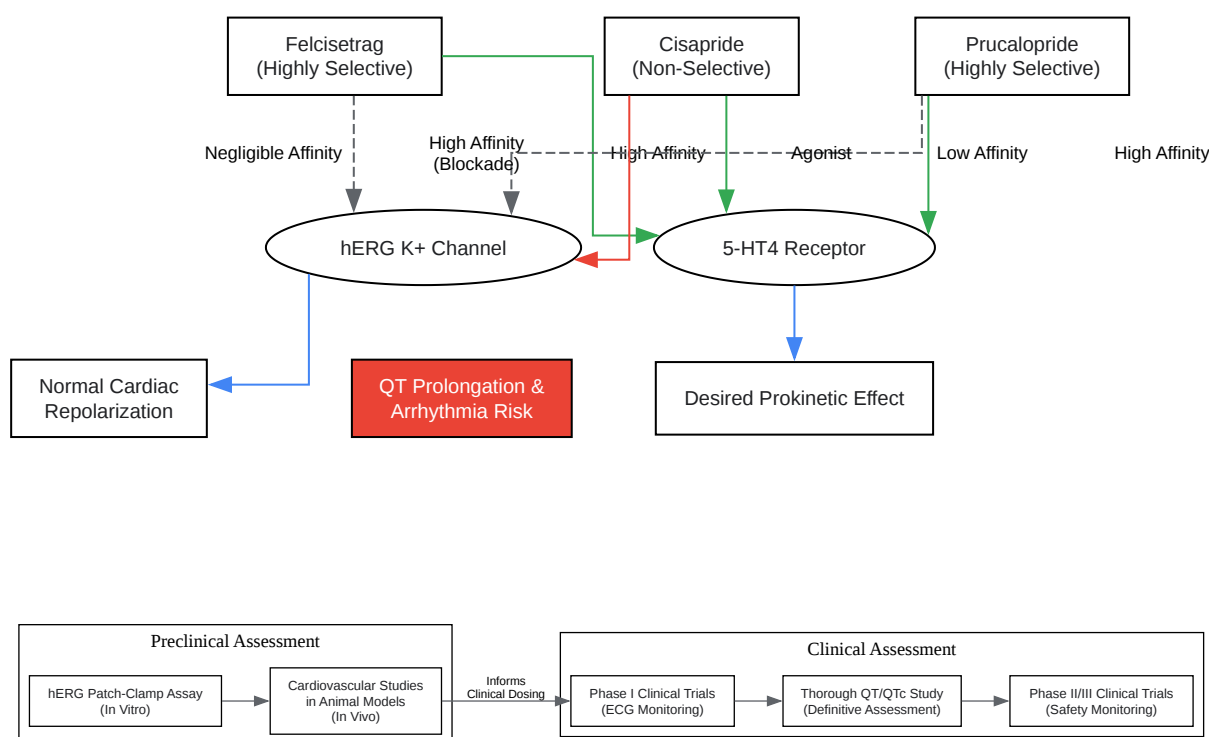
A "Thorough QT/QTc" (TQT) study is a definitive clinical trial designed to assess a drug's effect on the QT interval in healthy volunteers.

Methodology:

- **Study Design:** A randomized, double-blind, placebo- and positive-controlled crossover or parallel-group study is the standard design.
- **Study Population:** A cohort of healthy male and female volunteers is recruited.
- **Treatment Arms:**
 - **Therapeutic Dose:** The intended clinical dose of the investigational drug.
 - **Suprathreshold Dose:** A dose higher than the therapeutic dose to assess the effect at higher exposures.
 - **Placebo:** A negative control to account for any study-related changes in the QT interval.
 - **Positive Control:** A drug known to prolong the QT interval (e.g., moxifloxacin) to demonstrate the study's ability to detect such an effect.
- **ECG Monitoring:**
 - 12-lead electrocardiograms (ECGs) are recorded at multiple time points before and after drug administration.
 - ECG recordings are typically performed at time points corresponding to the peak plasma concentration of the drug.
- **Data Analysis:**
 - The QT interval is measured from the ECGs and corrected for heart rate using a correction formula (e.g., Fridericia's correction - QTcF, Bazett's correction - QTcB).

- The change from baseline in the corrected QT interval (ΔQT_c) is calculated for each treatment group.
- The primary analysis compares the ΔQT_c for the therapeutic and supratherapeutic doses of the investigational drug to that of the placebo.
- The study must demonstrate that it can detect a significant QT prolongation with the positive control.
- Regulatory guidelines (ICH E14) consider a drug to have a potential for QT prolongation if the upper bound of the 95% confidence interval for the mean $\Delta \Delta QT_c$ (drug - placebo) exceeds 10 ms.

Visualizations



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